4-Methyl-2-piperazin-1-yl-quinoline
Overview
Description
“4-Methyl-2-piperazin-1-yl-quinoline” is a chemical compound with the CAS Number: 50693-78-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 4-methyl-2-(1-piperazinyl)quinoline .
Synthesis Analysis
The synthesis of quinoline-piperazine hybrids, including “this compound”, involves various strategies such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The boiling point of “this compound” is 432°C . The compound has a flash point of 215°C .Scientific Research Applications
Anti-Inflammatory Properties
- Fragment Based Design of H4 Receptor-Ligands: The study focused on designing and synthesizing compounds targeting the human histamine H4 receptor (H4R). 4-Methyl-2-piperazin-1-yl-quinoline was identified as a new lead structure. Compounds derived from this scaffold, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one, showed significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).
Diverse Pharmacological Profiles
- Structural and Biological Survey: The structure of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to this compound, has been extensively used in medicinal chemistry, exhibiting diverse pharmacological profiles. These include antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny et al., 2020).
Hypoxic-Cytotoxic Agents
- Synthesis of Quinoxalinecarbonitrile 1,4-di-N-oxide Derivatives: This research synthesized and evaluated 16 new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, introducing piperazine derivatives to the quinoxaline ring. Among these, a 7-chloro-3-(4-methylpiperazin-1-yl) derivative was noted for its potency as a hypoxic-cytotoxic agent (Ortega et al., 2000).
Sorbitol Dehydrogenase Inhibitors
- Synthesis of Quinolines as Potential Inhibitors: The synthesis of various quinolines, substituted with [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, was explored. These compounds were investigated as potential sorbitol dehydrogenase inhibitors (Depreux et al., 2000).
Antimicrobial Agents
- Synthesis of s-Triazine-Based Thiazolidinones: A novel series of thiazolidinone derivatives were synthesized, exhibiting significant antimicrobial activity against various bacteria and fungi. These compounds included 4-pyridin-2-yl-piperazin-1-ylmethyl-thiazolidin-3-yl moieties linked to a quinolin-2-one structure (Patel et al., 2012).
Antimalarial Properties
- Activity Against Malaria: Compounds with thieno[3,2-c]quinoline-4-yl-amine structures, including those with 4-methyl-piperazin-1-yl groups, were synthesized and evaluated for their antimalarial activity. Some of these compounds showed promising results against Plasmodium falciparum strains, with notable in vitro and in vivo efficacy (Görlitzer et al., 2006).
Pharmacokinetic and Pharmacodynamic Evaluation
- Preparation of Radiolabeled Compounds: 1-Methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)-benzoyl]piperazine was prepared for pharmacokinetic and pharmacodynamic evaluation. The synthesis involved a series of reactions, with an overall yield of 34.3%, providing a specific activity of 1,74 mCi/mmol (Wang et al., 1995).
Novel Antimicrobial Quinoline Derivatives
- SCXRD, DFT, and Molecular Docking Analyses: New quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles were synthesized and characterized. These compounds exhibited in vitro antimicrobial activity and were analyzed through docking against target enzymes, suggesting potential as novel antimicrobial agents (Marganakop et al., 2022).
Antiamoebic and Antigiardial Activities
- Synthesis of Hybrid Molecules from Antiparasitic Precursors: Novel compounds derived from antiparasitic precursors, including 4-piperazin-1-yl quinoline, were synthesized and tested for antiamoebic and antigiardial activities. These compounds, particularly 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline, exhibited potent lethal activities against Entamoeba histolytica and Giardia intestinalis, showing significantly lower IC50 values compared to standard drugs (Saadeh et al., 2009).
Safety and Hazards
Future Directions
Quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, have shown significant potential in the field of medicinal chemistry. They have been found to display inhibitory activity against bacterial growth and could be developed as antibiotics or multi-drug resistant tuberculosis drugs by improving their hydrophilicity .
Mechanism of Action
Target of Action
4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.
Mode of Action
For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Some quinoline derivatives have been found to have antimicrobial and antituberculosis properties
Molecular Mechanism
It has been suggested that quinoline derivatives may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Metabolic Pathways
It is known that quinoline derivatives are extensively metabolized by cytochrome P450 3A4
Transport and Distribution
Some quinoline derivatives have been found to accumulate in mouse macrophages
Subcellular Localization
Some quinoline derivatives have been found to localize in the soluble fraction of cells
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRABWZMGNEZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344673 | |
Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50693-78-2 | |
Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.